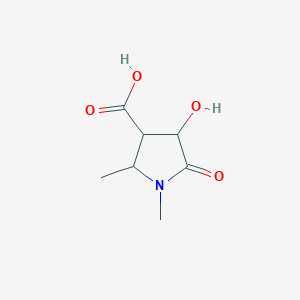
4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid” is an organic compound . It is available for purchase from various chemical suppliers.
Synthesis Analysis
A series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3] triazol-1-yl) . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The IUPAC name for this compound is (2R,3R,4R)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid . The InChI code is 1S/C7H11NO4/c1-3-4 (7 (11)12)5 (9)6 (10)8 (3)2/h3-5,9H,1-2H3, (H,11,12)/t3-,4-,5-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 173.17 . It is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in many biologically active compounds, particularly in drug discovery. The saturated nature of the ring allows for efficient exploration of pharmacophore space due to its sp3 hybridization . The stereochemistry introduced by the pyrrolidine ring can significantly affect the biological profile of drug candidates, influencing their binding to enantioselective proteins . This compound’s derivatives have been studied for their potential in treating human diseases, with a focus on modifying physicochemical parameters to achieve optimal ADME/Tox results .
Antimicrobial Properties
Research has shown that derivatives of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid exhibit antimicrobial properties. They have been tested against various pathogens, including Staphylococcus aureus and drug-resistant fungi, indicating their potential as candidates for developing new antimicrobial agents .
Organic Synthesis
In organic synthesis, the pyrrolidine ring serves as a building block for constructing more complex molecules. The ring can be constructed from different cyclic or acyclic precursors or functionalized if preformed . This flexibility makes it a valuable component in the synthesis of diverse organic compounds.
Pharmacology
The pharmacological applications of this compound are linked to its role in the design of new molecules with specific biological activities. For instance, its derivatives have been used to study the binding conformation of molecules that show potency towards certain receptors while avoiding undesirable activity against others .
Biochemistry
In biochemistry, the compound’s derivatives have been explored for their ability to influence biological processes. For example, they have been studied for their potential to increase the lifespan and number of surviving animals under hypoxic conditions, indicating their role in cellular protection mechanisms .
Chemical Engineering
From a chemical engineering perspective, the compound is significant for its role in the development of new materials with specific properties. Its derivatives can be used to create materials with desired structural and functional characteristics, which is crucial in the design of advanced materials .
Materials Science
In materials science, the compound’s derivatives are investigated for their potential in creating new materials with unique properties. These materials could have applications in various industries, including pharmaceuticals, where they might be used to develop new drug delivery systems or as components in medical devices .
Antioxidant Activity
Some derivatives of this compound have shown potent antioxidant activity, which is beneficial in combating oxidative stress in biological systems. This property is particularly relevant in the development of treatments for diseases where oxidative damage is a contributing factor .
Propiedades
IUPAC Name |
4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHZGDPSAJBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)N1C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)
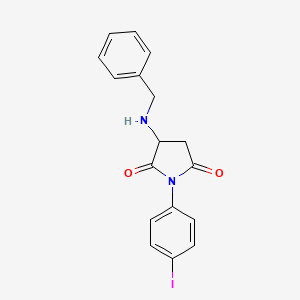
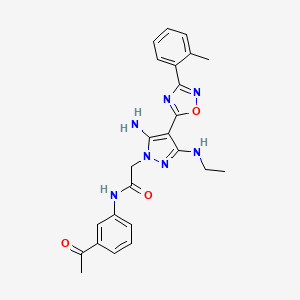
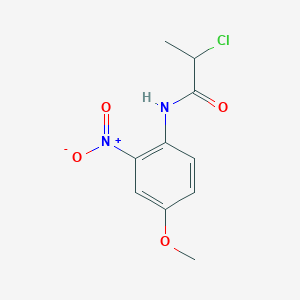
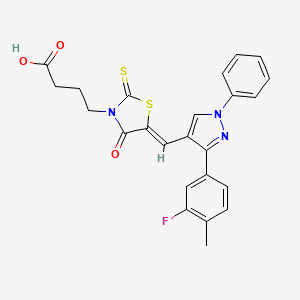
![methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2851883.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2851884.png)
![2-[(Propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B2851887.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2851888.png)
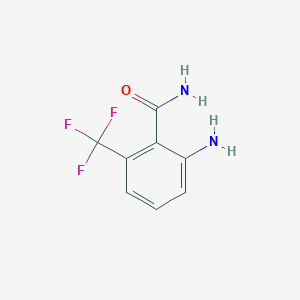


![2-[(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2851896.png)